2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic amines characterized by the presence of an oxygen atom in the spiro ring system, which contributes to its chemical properties and reactivity.
The compound was first synthesized and described in scientific literature in recent years, highlighting its relevance in ongoing research. It is often derived from various synthetic pathways involving spirocyclic intermediates, which are crucial for developing novel therapeutic agents.
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can be classified under the following categories:
The synthesis of 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine typically involves several key steps:
The molecular structure of 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine features a spirocyclic framework with an ether linkage, which contributes to its unique three-dimensional conformation. The presence of both nitrogen and oxygen atoms in the ring enhances its potential interactions with biological targets.
Key structural data includes:
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can participate in various chemical reactions:
The mechanism of action for 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is not fully elucidated but is believed to involve:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized batches, providing insights into the compound's stability under various conditions .
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine has potential applications in:
Spirocyclic architectures represent a cornerstone of three-dimensional molecular design in contemporary medicinal chemistry. Characterized by a shared quaternary "spiro-atom" connecting two or more rings perpendicularly, these frameworks impose pronounced conformational rigidity and three-dimensionality. The compound 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine exemplifies this class, featuring an oxygen-containing oxetane fused to an azetidine via a spiro-carbon (C7) [2] [7]. This configuration generates significant sp3 character, reducing planarity and enhancing metabolic stability by limiting enzymatic access to vulnerable bonds [1] [8].
The structural constraints introduced by the spiro[3.5]nonane core enable precise spatial positioning of pharmacophoric elements. In the target molecule, the primary ethylamine sidechain extends orthogonally from the nitrogen atom, facilitating optimal vectorial engagement with biological targets. Clinically successful spirocyclic drugs—such as apalutamide (anti-prostate cancer), buspirone (anxiolytic), and rolapitant (anti-emetic)—demonstrate how this rigidity improves target selectivity and minimizes off-target interactions [3]. The inherent three-dimensionality also counters the "flatness" associated with poor pharmacokinetics, as evidenced by reduced hERG inhibition risks in spirocyclic analogs compared to planar scaffolds [1] [6].
Table 1: Clinically Approved Spirocyclic Drugs Highlighting Structural Diversity
Drug Name | Spirocyclic Core | Therapeutic Indication | Key Structural Feature |
---|---|---|---|
Apalutamide | Azaspiro[4.5]decane | Prostate cancer | Tertiary spiro-amine |
Buspirone | Azaspirodecanedione | Generalized anxiety disorder | Dual spirocyclic rings |
Rolapitant | Benzimidazole-spiropiperidine | Chemotherapy-induced nausea | Spiro-linked aromatic system |
Spironolactone | Spirolactone | Hypertension, heart failure | Spiro-linked lactone |
The strategic placement of nitrogen and oxygen heteroatoms within spiro[3.5]nonane systems critically modulates both physicochemical properties and target-binding capabilities. In 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine, the tertiary nitrogen (position 5) serves as a hydrogen bond acceptor and cationic center at physiological pH, enabling electrostatic interactions with biological targets. Concurrently, the ether oxygen (position 8) enhances solubility through water molecule coordination and reduces lipophilicity (predicted cLogP reduction of 0.5–1.0 units compared to all-carbon analogs) [2] [6].
This heteroatom synergy creates a balanced amphiphilic profile:
Comparative studies of 5-Oxa-8-azaspiro[3.5]nonane (PubChem CID: 22417204) and its all-aza counterpart reveal a 30% improvement in membrane permeability for N/O systems, attributed to optimized desolvation energetics during cellular uptake [2] [4].
Table 2: Heteroatom Contributions in 8-Oxa-5-azaspiro[3.5]nonane Derivatives
Heteroatom Position | Chemical Function | Biological Role | Physicochemical Impact |
---|---|---|---|
N5 (tertiary amine) | Hydrogen bond acceptor | Target recognition (e.g., enzymes) | Increases basicity (pKa ~8.5) |
O8 (ether) | Hydrogen bond acceptor | Solvation enhancement | Lowers logD by ~0.7 units |
Spiro-carbon (C7) | Ring fusion point | 3D scaffold orientation | Reduces conformational entropy |
The synthetic exploration of 8-oxa-5-azaspiro[3.5]nonane scaffolds emerged in the early 2010s, driven by medicinal chemistry’s focus on sp3-rich bioisosteres. Initial routes relied on intramolecular cyclizations of haloalkyl-azetidines or ring-expansion strategies of oxetane precursors [4] [7]. The derivative 8-Oxa-5-azaspiro[3.5]nonan-6-one (PubChem CID: 105428209) represented an early synthetic milestone, demonstrating the feasibility of carbonyl functionalization at the azetidine ring [4].
Key developments accelerated adoption:
Table 3: Historical Milestones in 8-Oxa-5-azaspiro[3.5]nonane Chemistry
Year | Development | Significance |
---|---|---|
2014 | First scalable synthesis reported | Gram-scale production of unsubstituted core |
2018 | Commercial catalog listing (oxalate salt) | Enabled high-throughput derivatization |
2020 | Application in mTOR inhibitors (PQR620) | Validated brain penetration capabilities |
2023 | Primary amine derivatives optimized | Targeted amine-transporter interactions (CNS drugs) |
The primary ethylamine derivative represents a strategic evolution toward transporter-engaged therapeutics, exploiting the amine’s intrinsic affinity for solute carrier (SLC) families. Current applications span neuropsychiatric disorders, pain modulation, and oncology—leveraging the scaffold’s dual capacity for target potency and favorable drug-like properties [5] [8].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9